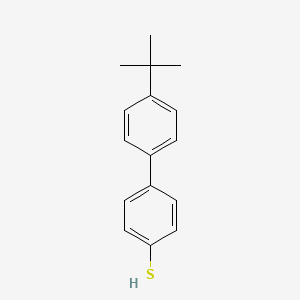

4-(4-tert-Butylphenyl)thiophenol

Description

4-(4-tert-Butylphenyl)thiophenol is an organosulfur compound characterized by a thiophenol (-SH) functional group attached to a benzene ring, which is further substituted at the para position with a 4-tert-butylphenyl moiety. This structure combines the electronic effects of the thiol group with the steric bulk of the tert-butyl substituent. Thiophenols, in general, exhibit higher acidity compared to phenols due to sulfur’s lower electronegativity, enhancing their reactivity in nucleophilic and coordination chemistry.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCJLLKYYQLXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenyl)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of 4-(4-tert-Butylphenyl)thiophenol often involves the use of advanced catalytic processes to enhance efficiency and reduce costs. These methods may include the use of palladium-catalyzed coupling reactions, which are known for their mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-tert-Butylphenyl)thiophenol undergoes various chemical reactions, including esterification, oxidation, and substitution reactions. These reactions make it versatile for use in organic synthesis .

Common Reagents and Conditions:

Esterification: Typically involves the use of carboxylic acids or their derivatives in the presence of acid catalysts.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(4-tert-Butylphenyl)thiophenol can yield sulfoxides or sulfones, while esterification can produce various esters useful in fragrance and flavor industries .

Scientific Research Applications

4-(4-tert-Butylphenyl)thiophenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of rubber accelerators, polymer stabilizers, and as a flavoring agent in food and beverages

Mechanism of Action

The mechanism by which 4-(4-tert-Butylphenyl)thiophenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its thiol group can form covalent bonds with proteins, altering their function and activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

4-tert-Butylphenol (CAS 98-54-4)

- Structure: Phenol with a para-tert-butyl substituent.

- Properties: Lower acidity (pKa ~10) compared to thiophenols, with applications as an antioxidant and disinfectant. The tert-butyl group enhances thermal stability and solubility in organic matrices .

- Key Difference: Replacement of -OH with -SH in 4-(4-tert-Butylphenyl)thiophenol would increase acidity (thiophenol pKa ~6-8) and reactivity in metal-sulfur bonding applications.

4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)

- Structure : Benzene ring with para-tert-butyl and isothiocyanate (-N=C=S) groups.

- Properties : Reactive toward amines, forming thiourea derivatives. Used as an intermediate in pharmaceuticals and agrochemicals .

- Key Difference: The thiophenol’s -SH group offers distinct nucleophilic properties compared to the electrophilic isothiocyanate, enabling applications in polymer chemistry or catalysis.

Substituent Position and Steric Effects

4-sec-butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)

3-(4-tert-Butylphenyl)isobutyraldehyde (CAS 80-54-6)

- Structure : Aldehyde functional group attached to a tert-butylphenyl-substituted carbon.

- Properties : Used in fragrance and polymer industries. Molecular weight: 204.31 g/mol .

- Key Difference: The aldehyde’s electrophilic carbonyl contrasts with the thiophenol’s nucleophilic thiol, directing reactivity toward condensation or oxidation pathways.

Electronic and Solubility Profiles

4-Tert-butyl-2-(trifluoromethyl)phenol (CAS 57477-80-2)

- Structure: Phenol with trifluoromethyl (-CF₃) and tert-butyl groups.

- Properties : Electron-withdrawing -CF₃ increases acidity (pKa ~5-6) and polarizability. Used in specialty coatings .

- Key Difference: The thiophenol derivative would exhibit even lower pKa (~6-8) than fluorinated phenols, with enhanced solubility in polar aprotic solvents.

Data Table: Comparative Analysis of Structurally Related Compounds

Biological Activity

4-(4-tert-Butylphenyl)thiophenol, with the chemical formula CHS, is an organic compound that has garnered attention for its potential biological activities. This compound features a thiophenol moiety which is known for its reactivity and ability to interact with various biological systems.

- Molecular Weight : 258.38 g/mol

- IUPAC Name : 4-(4-tert-butylphenyl)thiophenol

- CAS Number : 21099921

Structure

The compound consists of a thiophenol group attached to a para-substituted tert-butylphenyl group, which influences its solubility, stability, and biological interactions.

Antioxidant Properties

Research indicates that compounds containing thiophenol groups can exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that 4-(4-tert-Butylphenyl)thiophenol may scavenge free radicals effectively, thus protecting cells from oxidative damage.

Antimicrobial Activity

Preliminary investigations have suggested that 4-(4-tert-Butylphenyl)thiophenol possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Mutagenicity

A study assessing the cytotoxic effects of various thiophenols indicated that some derivatives could induce cytotoxicity in human cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to cellular apoptosis . The mutagenic potential of related compounds has also been documented, suggesting that structural modifications can significantly influence biological outcomes .

Case Study: Antioxidant Activity Assessment

In a comparative study, 4-(4-tert-Butylphenyl)thiophenol was evaluated alongside other thiophenolic compounds for its antioxidant capabilities using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to reduce DPPH radicals, demonstrating its potential as a natural antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| 4-(4-tert-Butylphenyl)thiophenol | 25 |

| Other Thiophenols | Varies |

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial activity of several thiophenols against Gram-positive and Gram-negative bacteria. The results showed that 4-(4-tert-Butylphenyl)thiophenol had significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.